molecular formula C16H17NO3 B5051846 N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylaniline

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylaniline

Cat. No.: B5051846
M. Wt: 271.31 g/mol
InChI Key: JTLUVLAFLJBUJL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylaniline is an organic compound that features a benzodioxole moiety attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylaniline typically involves the reaction of 1,3-benzodioxole with an appropriate aniline derivative under controlled conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3), in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reactant concentrations can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzodioxole ring can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylaniline stands out due to its unique combination of a benzodioxole moiety and an aniline derivative, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-3-5-14(18-2)13(7-11)17-9-12-4-6-15-16(8-12)20-10-19-15/h3-8,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLUVLAFLJBUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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